molecular formula C27H22 B1592519 9,9-Di-p-tolyl-9H-fluorene CAS No. 54941-50-3

9,9-Di-p-tolyl-9H-fluorene

Cat. No.: B1592519
CAS No.: 54941-50-3
M. Wt: 346.5 g/mol
InChI Key: ARZDANJGUJGWIO-UHFFFAOYSA-N
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Description

9,9-Di-p-tolyl-9H-fluorene is an organic compound with the molecular formula C27H22. It is a derivative of fluorene, where the hydrogen atoms at the 9-position are replaced by p-tolyl groups. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-p-tolyl-9H-fluorene typically involves the reaction of fluorene with p-tolylmagnesium bromide in the presence of a catalyst. The reaction proceeds through a Grignard reaction mechanism, where the p-tolyl groups are introduced at the 9-position of fluorene. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 9,9-Di-p-tolyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,9-Di-p-tolyl-9H-fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    9,9-Di-octyl-9H-fluorene: Similar in structure but with octyl groups instead of p-tolyl groups.

    9,9-Di-phenyl-9H-fluorene: Contains phenyl groups at the 9-position.

    9,9-Di-(4-methoxyphenyl)-9H-fluorene: Features methoxy-substituted phenyl groups.

Uniqueness: 9,9-Di-p-tolyl-9H-fluorene is unique due to its specific electronic properties and structural configuration. The presence of p-tolyl groups enhances its stability and makes it suitable for various applications, particularly in the field of organic electronics and fluorescent probes .

Properties

IUPAC Name

9,9-bis(4-methylphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZDANJGUJGWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633427
Record name 9,9-Bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54941-50-3
Record name 9,9-Bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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